molecular formula C9H6ClN3O2 B1624020 1-(2-chloro-4-nitrophenyl)-1H-imidazole CAS No. 862776-43-0

1-(2-chloro-4-nitrophenyl)-1H-imidazole

Cat. No.: B1624020
CAS No.: 862776-43-0
M. Wt: 223.61 g/mol
InChI Key: KOTLGSKWTAGNAD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Imidazole (B134444) Derivatives in Chemical Research

The journey of imidazole chemistry began in 1858 when German chemist Heinrich Debus first synthesized the parent compound, which he named glyoxaline. nih.govwikipedia.orgtsijournals.com This initial synthesis was achieved through the condensation of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia. uobasrah.edu.iqwikipedia.org While this method produced a relatively low yield, it remains relevant for creating certain C-substituted imidazoles. nih.govwikipedia.org

Since its discovery, the field has evolved dramatically. The initial, simple synthesis has given way to a multitude of sophisticated methods for producing a vast array of substituted imidazole derivatives. nih.gov Modern synthetic strategies, such as the Van Leusen imidazole synthesis and various transition metal-catalyzed reactions, have provided chemists with the tools to construct complex imidazole-containing molecules with high degrees of control and efficiency. wikipedia.orgrsc.org This continuous evolution in synthetic methodology has expanded the library of imidazole derivatives available for scientific investigation.

Broad Spectrum of Biological Activities Associated with the Imidazole Nucleus

The imidazole nucleus is a constituent of many vital natural products, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. imedpub.comwikipedia.orgrjptonline.orgresearchgate.net This prevalence in biological systems hints at the ring's capacity for molecular interaction, which has been extensively leveraged in medicinal chemistry. Synthetic imidazole derivatives have been shown to possess an exceptionally wide range of pharmacological activities. imedpub.comresearchgate.net

These activities span numerous therapeutic areas, establishing imidazoles as a versatile pharmacophore. researchgate.net The biological potential of this class of compounds is extensive, ranging from fighting infectious diseases to managing chronic conditions and treating cancer. imedpub.comscialert.netjchemrev.comresearchgate.net

Table 1: Selected Biological Activities of the Imidazole Nucleus

Biological Activity Description of Mechanism/Application Key References
Antifungal A primary application, azole antifungals (including imidazoles like clotrimazole (B1669251) and miconazole) inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. This disruption leads to altered membrane permeability and cell death. wikipedia.orgebsco.comnih.gov wikipedia.orgebsco.comnih.govmdpi.comnih.gov
Anticancer Imidazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and tubulin polymerization, as well as by binding to DNA, which halts cell growth and division. nih.govresearchgate.netrsc.org nih.govresearchgate.netrsc.org
Antibacterial The imidazole scaffold is found in compounds active against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mechanisms can include the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov mdpi.comnih.govnih.govfrontiersin.orgeurekaselect.com
Antiviral Researchers have synthesized and screened imidazole derivatives for activity against a range of viruses, including HIV and Dengue virus, with some compounds showing potent inhibitory effects in preclinical studies. nih.gov nih.gov
Anti-inflammatory Certain imidazole-based compounds have demonstrated anti-inflammatory effects, in some cases by inhibiting enzymes like cyclooxygenase-2 (COX-2). scialert.netnih.gov scialert.netnih.gov
Antiprotozoal The imidazole ring is a key feature of drugs like metronidazole, used to treat infections caused by protozoa. wikipedia.orgjchemrev.com wikipedia.orgjchemrev.comnih.gov
Antitubercular The imidazole nucleus has been incorporated into novel compounds screened for activity against Mycobacterium tuberculosis. imedpub.comresearchgate.net imedpub.comresearchgate.net
Antidiabetic Some imidazole derivatives have been investigated for their potential to manage diabetes. imedpub.comresearchgate.netjchemrev.com imedpub.comresearchgate.netjchemrev.com

Role of Imidazoles in Contemporary Drug Discovery and Development

The imidazole scaffold is a cornerstone of modern drug discovery, acting as a versatile building block for new therapeutic agents. imedpub.comresearchgate.net Its electron-rich nature and ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, allow imidazole-containing drugs to bind effectively to a wide array of biological targets like enzymes and receptors. researchgate.netnih.govfrontiersin.org This has led to the development of numerous clinically successful drugs across different therapeutic classes.

Prominent examples of imidazole-based pharmaceuticals include:

Antifungals: Ketoconazole and Clotrimazole are widely used to treat fungal infections. ebsco.comnih.gov

Anticancer Agents: Dacarbazine (B1669748) and the tyrosine kinase inhibitor Nilotinib are used in cancer chemotherapy. nih.govresearchgate.netfrontiersin.org

Antiprotozoals: Metronidazole is an essential medicine for treating certain parasitic and bacterial infections. jchemrev.comnih.gov

Antihypertensives: Losartan, an angiotensin II receptor antagonist, contains a substituted imidazole ring.

The structural diversity of imidazole derivatives allows for fine-tuning of their biological activity and physicochemical properties. nih.gov Researchers continue to synthesize and evaluate novel derivatives, such as 1-(2-chloro-4-nitrophenyl)-1H-imidazole, as part of the ongoing effort to discover new drugs with improved efficacy and to address significant health challenges like the rise of antimicrobial resistance. nih.govmdpi.com The adaptability of the imidazole core ensures its continued prominence in the future of medicinal chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-8-5-7(13(14)15)1-2-9(8)12-4-3-11-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTLGSKWTAGNAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415455
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862776-43-0
Record name 1-(2-chloro-4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Reactivity of 1 2 Chloro 4 Nitrophenyl 1h Imidazole

Established Synthetic Pathways for 1-(2-chloro-4-nitrophenyl)-1H-imidazole and Related Compounds

The synthesis of this compound can be approached through several strategic pathways. These methods often involve the initial formation of a substituted nitroimidazole or a substituted phenylimidazole, followed by reactions to introduce the remaining functionalities.

Chlorination of Nitroimidazole Precursors

A key strategy for synthesizing chloro-nitroimidazole derivatives involves the direct chlorination of a nitroimidazole precursor. To achieve regioselectivity and prevent unwanted side reactions, the imidazole (B134444) nitrogen is often protected before the chlorination step.

A common precursor for this pathway is a N-protected 4-nitroimidazole (B12731). google.com The protection of the nitrogen atom at the 1-position enhances the selectivity of the chlorination at the 2-position of the imidazole ring. google.com Various protecting groups can be employed, with alkoxyalkyl groups being a notable example. google.com

The chlorination of the N-protected 4-nitroimidazole is typically carried out using a suitable chlorinating agent. Trichloroisocyanuric acid (TCICA) has been effectively used for this purpose. google.com The reaction is often performed in an inert solvent, such as ethyl acetate (B1210297), and may be facilitated by the presence of an activating agent like thiourea. google.com

Table 1: Examples of Chlorinating Agents for N-protected 4-nitroimidazoles

Chlorinating Agent Protecting Group (R¹) Solvent Temperature (°C)

Data sourced from patent WO2019146113A1 google.com

Following the successful chlorination to yield an N-protected 2-chloro-4-nitroimidazole (B123238), the protecting group is removed to afford the final product.

Deprotection Methodologies in Synthesis

The removal of the N-protecting group is a crucial final step in many synthetic routes for 2-chloro-4-nitroimidazole derivatives. The choice of deprotection method depends on the nature of the protecting group used.

For acid-labile protecting groups, such as the ethoxymethyl (EM) group, deprotection can be achieved under acidic conditions. google.com Acids like aqueous hydrochloric acid, trifluoroacetic acid (TFA), or sulfuric acid can be used. google.com The reaction temperature for this deprotection step can range from room temperature to elevated temperatures, typically between 70°C and 110°C, with reaction times varying from one to several hours. google.com

In the case of Boc-protected imidazoles, which are common in organic synthesis, deprotection can be achieved under various conditions. While typically acid-labile, selective deprotection of N-Boc imidazoles can also be accomplished using reagents like sodium borohydride (B1222165) in ethanol (B145695) at room temperature, which can be advantageous when other acid-sensitive functional groups are present in the molecule. arkat-usa.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles. These one-pot reactions involve the combination of three or more starting materials to form a complex product in a single step, avoiding the isolation of intermediates.

The synthesis of 1-aryl-1H-imidazoles, a class of compounds to which this compound belongs, can be achieved through MCRs. A general approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonium (B1175870) salt. tandfonline.com By selecting the appropriate aldehyde (2-chloro-4-nitrobenzaldehyde) and primary amine (imidazole or a derivative), it is conceivable to construct the target molecule or a close analogue. Various catalysts, including solid acids like sulphated yttria, have been employed to promote these reactions. tandfonline.com

Table 2: Example of a Four-Component Reaction for 1,2,4,5-Tetrasubstituted Imidazoles

Component 1 Component 2 Component 3 Component 4 Catalyst

This table illustrates a general multicomponent approach to imidazole synthesis. tandfonline.com

Synthesis via Schiff Base Intermediates

The formation of a Schiff base, or imine, is a common intermediate step in the synthesis of various heterocyclic compounds, including imidazoles. Schiff bases are typically formed through the condensation of a primary amine with a carbonyl compound.

In the context of synthesizing 1-aryl-1H-imidazoles, a Schiff base can be formed from an aromatic aldehyde and a primary amine. This intermediate can then undergo cyclization with other reagents to form the imidazole ring. For instance, the reaction of an aryl aldehyde with an amine, followed by reaction with a tosylmethyl isocyanide (TosMIC) reagent, can yield 1,4-disubstituted imidazoles.

Another approach involves the reaction of a Schiff base with other components in a one-pot synthesis. For example, the synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles has been achieved using a Schiff base transition metal complex as a catalyst in a one-pot reaction of an aromatic aldehyde, 9,10-phenanthrenequinone, and ammonium acetate. tandfonline.comtandfonline.com This highlights the versatility of Schiff base chemistry in constructing complex imidazole systems. The synthesis of N-1 arylidene amino imidazole-2-thiones has also been reported, starting from the formation of a Schiff base from an aromatic aldehyde. nih.gov

Exploration of Reaction Mechanisms and Kinetics

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting the reactivity of this compound.

Nucleophilic Substitution Pathways

The formation of the C-N bond between the phenyl ring and the imidazole nitrogen in this compound likely proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. In this reaction, the imidazole acts as the nucleophile, attacking the electron-deficient aromatic ring and displacing a leaving group, such as a halide.

For an S_NAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups. libretexts.org The nitro group (-NO₂) is a powerful electron-withdrawing group, and its presence on the phenyl ring is crucial for this reaction. The position of the electron-withdrawing group relative to the leaving group is critical. The reaction is significantly favored when the nitro group is located ortho or para to the leaving group, as this allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In the case of this compound synthesis from a precursor like 1-fluoro-2-chloro-4-nitrobenzene, the imidazole would attack the carbon bearing the fluorine atom (a better leaving group than chlorine in this context), with the negative charge of the intermediate being stabilized by the para-nitro group. Recent studies suggest that some S_NAr reactions, which were traditionally thought to proceed through a stepwise mechanism involving a distinct Meisenheimer complex, may in fact occur via a concerted mechanism, particularly with good leaving groups. nih.gov

Table 3: Key Factors Influencing Nucleophilic Aromatic Substitution

Factor Influence on Reaction Rate Rationale
Electron-withdrawing groups on the aromatic ring Increases rate Stabilizes the negative charge of the Meisenheimer intermediate. libretexts.org
Position of electron-withdrawing groups Ortho or para to the leaving group is most effective Allows for direct resonance delocalization of the negative charge onto the electron-withdrawing group. libretexts.org
Nature of the leaving group Better leaving groups increase the rate The C-leaving group bond is broken in the rate-determining or a subsequent step.

Redox Reactions Involving the Nitro Group

The nitro group on the phenyl ring of this compound is a key functional group that can undergo various reduction reactions, typically converting it to an amino group. This transformation is fundamental, as the resulting aniline (B41778) derivative is a crucial intermediate for creating a wide array of subsequent products. jsynthchem.com

Aromatic nitro compounds can be selectively reduced to their corresponding amines through several established methods. wikipedia.org The choice of reducing agent is critical to avoid unwanted side reactions, such as the reduction or removal of the chloro substituent (dehalogenation). commonorganicchemistry.com

Common reagents and conditions for this transformation include:

Metal-Acid Systems: Using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in an acidic medium provides a mild and effective method for reducing the nitro group while preserving other reducible functionalities. commonorganicchemistry.com For instance, zinc powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to be effective in reducing aromatic nitro compounds at room temperature. niscpr.res.in

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. While palladium on carbon (Pd/C) is a common choice, it can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is often a preferable alternative for substrates containing aromatic halides as it is less prone to causing dehalogenation. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na2S) can be used and is particularly useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com

The reduction of the nitro group to an amine is a pivotal step, as the amine group serves as an active site for further derivatization, enabling the synthesis of a broad range of compounds for various applications. jsynthchem.com

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The synthesis of 1-aryl-1H-imidazoles, such as this compound, typically involves the N-arylation of imidazole with an appropriate aryl halide. Optimizing reaction conditions is crucial for maximizing yield and ensuring the desired regioselectivity.

Solvent Effects on Reaction Efficiency (e.g., Polar Aprotic Solvents)

The choice of solvent significantly impacts the efficiency of N-arylation reactions. Polar aprotic solvents are frequently employed in these syntheses. In studies involving the synthesis of substituted imidazoles, solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have proven effective. nih.govresearchgate.net For example, in the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles, DMF was used as the solvent. nih.gov Similarly, DMSO is a common solvent for Cs2CO3-promoted annulation reactions to form imidazole rings. researchgate.net In some multi-component reactions for imidazole synthesis, refluxing in ethanol has been shown to produce significantly higher yields compared to other solvents like water, acetonitrile, DMF, or methanol (B129727). researchgate.net

Catalytic Systems in Imidazole Synthesis (e.g., Lewis Acids, Palladium)

Catalytic systems are central to the efficient synthesis of aryl-imidazoles.

Palladium Catalysis: Palladium-based catalysts are widely used for C-N bond formation in N-arylation reactions. Systems like palladium(II) acetate (Pd(OAc)2) combined with a phosphine (B1218219) ligand (e.g., AsPh3) are effective for the direct arylation of 1-aryl-imidazoles. nih.gov Other palladium catalysts, such as PdCl2(dppf), are used in Suzuki-Miyaura reactions to prepare aryl-imidazoles. acs.org The choice of base and solvent can influence the regioselectivity of the arylation (e.g., at the C2 or C5 position of the imidazole ring). nih.gov

Lewis Acids: Lewis acids can also catalyze the synthesis of imidazole derivatives. Iron(III) chloride (FeCl3) has been used as a catalyst in the cyclo-condensation reaction to form substituted imidazoles. researchgate.net

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters that must be carefully controlled to optimize product yield and purity.

Temperature: The synthesis of imidazole derivatives often requires elevated temperatures. For instance, some chlorination steps to produce precursors are conducted at temperatures between 70°C and 110°C. google.com Multi-component reactions are often performed under reflux conditions to achieve good yields. researchgate.netorientjchem.org

Reaction Time: Reaction times can vary significantly, from a few hours to over 18 hours, depending on the specific reactants, catalyst, and temperature. google.comorientjchem.org For example, a reaction to synthesize 2,4,5-trisubstituted imidazoles showed that the yield increased with time, reaching an optimal point after 8 hours, with little change thereafter. ias.ac.in Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. niscpr.res.inias.ac.in

The following table summarizes the impact of different conditions on imidazole synthesis based on literature findings.

ParameterConditionObservationYieldSource
Solvent Refluxing EthanolFour-component reaction for imidazole synthesis.82% researchgate.net
Solvent Refluxing DMFFour-component reaction for imidazole synthesis.30% researchgate.net
Catalyst Pd(OAc)2 / AsPh3Direct C-5 arylation of 1-aryl-imidazoles.Good to excellent nih.gov
Catalyst FeCl3 / Na2HPO4Two-step cyclo-condensation.Good to excellent researchgate.net
Temperature 70°CChlorination of N-protected 4-nitroimidazole.Not specified google.com
Time 8 hoursSynthesis of 2,4,5-trisubstituted imidazole.83% ias.ac.in
Time 6 hoursSynthesis of 2,4,5-trisubstituted imidazole.68% ias.ac.in

Derivatization Strategies and Analogue Synthesis

This compound serves as a scaffold for synthesizing a variety of analogues through derivatization at different positions on both the imidazole and phenyl rings.

Introduction of Varied Substituents on the Imidazole and Phenyl Rings

The structure of this compound offers several sites for modification:

Phenyl Ring Substitution: The nitro group is a primary site for modification, most commonly through reduction to an amine, which then acts as a handle for further reactions. jsynthchem.com The chloro group can potentially be replaced via nucleophilic aromatic substitution, although this is often more challenging.

Imidazole Ring Substitution: The C2, C4, and C5 positions of the imidazole ring are susceptible to substitution, often via direct C-H arylation. Palladium-catalyzed reactions are particularly effective for introducing aryl groups at these positions. nih.govacs.org The regioselectivity of these arylations can be controlled by the choice of catalyst, base, and solvent. nih.gov For instance, N-unprotected 4(5)-aryl-1H-imidazoles can undergo selective C-2 arylation using a Pd(OAc)2 catalyst with CuI mediation. acs.org This allows for the synthesis of diverse 2,4(5)-diaryl-1H-imidazoles. acs.org

These derivatization strategies enable the creation of a library of analogues with varied electronic and steric properties, which is a common approach in medicinal chemistry and materials science.

Synthetic Routes to Related Halo- and Nitro-Substituted Imidazole Compounds

The synthesis of imidazole derivatives bearing halogen and nitro functional groups is a significant area of research, driven by the utility of these compounds as versatile intermediates and as biologically active molecules themselves. The electronic properties conferred by halo- (electron-withdrawing, ortho-, para-directing) and nitro- (strongly electron-withdrawing, meta-directing) substituents profoundly influence the reactivity and potential applications of the resulting imidazole scaffolds. Methodologies for creating these structures generally involve either the direct functionalization of a pre-formed imidazole ring or the construction of the ring from already substituted precursors.

Direct Nitration of Imidazole Scaffolds

Introducing a nitro group directly onto the imidazole ring is a challenging but established process. The synthesis of 2-nitroimidazoles, for instance, has often been hampered by the highly acidic conditions typically required for nitration, which can lead to low yields. patsnap.com However, alternative methods have been developed to circumvent this issue.

One effective strategy involves the lithiation of an N-substituted imidazole followed by quenching with a nitrating agent. For example, 1-tritylimidazole can be treated with a lithiating agent and then with propyl nitrate (B79036) to introduce a nitro group at the 2-position. rsc.org A more recent approach utilizes an in-situ generated nitrating species. In this method, an N-substituted imidazole is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and treated with n-butyl lithium. This is followed by the addition of a freshly prepared mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (B1165640) (TFAA). patsnap.com This process generates the active nitrating agent, trifluoroacetyl nitrate (CF₃C(O)ONO₂), in situ, allowing for nitration under milder conditions and achieving yields in the range of 60% to 75%. patsnap.com

Table 1: Examples of Direct Nitration of N-Substituted Imidazoles The following table is interactive.

Starting Material Reagents Product Yield Reference
1-formyl-imidazole 1) n-butyl lithium in hexanes2) KNO₃/TFAA in THF 1-formyl-2-nitro-1H-imidazole ~62% patsnap.com
1-(p-toluene sulfonyl)imidazole 1) n-butyl lithium in hexanes2) KNO₃/TFAA in THF 1-(p-toluene sulfonyl)-2-nitro-1H-imidazole N/A patsnap.com

Halogenation of Nitroimidazoles

The introduction of a halogen atom onto a nitro-substituted imidazole ring is another key synthetic route. The strong electron-withdrawing nature of the nitro group deactivates the imidazole ring towards electrophilic substitution, but reactions are still possible under specific conditions.

For instance, the bromination of 1-methyl-2-nitroimidazole (B155463) can be achieved using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) to yield 4-bromo-1-methyl-2-nitroimidazole. rsc.org The position of bromination is guided by existing precedents and spectroscopic analysis. rsc.org It is noteworthy that attempts to achieve monobromination on an unprotected 2-nitroimidazole (B3424786) often result in the formation of dibrominated products, highlighting the importance of N-protecting groups for controlling selectivity. rsc.org

Nucleophilic Substitution Reactions

The presence of both nitro and halo substituents on an imidazole ring activates it for nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a powerful tool for further functionalization. The nitro group itself can, under certain conditions, act as a leaving group, a reaction that has been observed in various nitroimidazole systems. nih.govacs.org This displacement is facilitated by the ability of the imidazole nitrogen atoms and the nitro group to withdraw electron density, making the carbon atom to which the nitro group is attached susceptible to nucleophilic attack. nih.gov

Similarly, halogen atoms on the imidazole ring, particularly when activated by an adjacent nitro group, are prone to displacement by nucleophiles. Research has shown that in compounds like 1-methyl-4,5-dibromo-2-nitroimidazole, the bromine at the 5-position is readily displaced by nucleophiles such as morpholine. This occurs because the halogen atom is activated by the adjacent 2-nitro group. rsc.org This selective reactivity allows for the synthesis of a variety of 5-amino-substituted nitroimidazoles. rsc.org

Table 2: Nucleophilic Displacement on Halo-Nitroimidazoles The following table is interactive.

Substrate Reagent Product Yield Reference
1-methyl-4,5-dibromo-2-nitroimidazole Morpholine 5-(morpholin-4-yl)-1-methyl-4-bromo-2-nitroimidazole 75% rsc.org

Ring Synthesis from Substituted Precursors

An alternative to direct functionalization is the de novo synthesis of the imidazole ring from open-chain precursors that already bear the desired halo- and nitro-phenyl moieties. This approach offers significant control over the final substitution pattern. Classical methods like the Debus or Radiszewski syntheses can be adapted for this purpose. jetir.orgjapsonline.com

A more contemporary and versatile method involves the reaction of an α-haloketone with formamide (B127407). nih.gov To synthesize a phenyl-imidazole derivative, one would start with a correspondingly substituted α-bromoacetophenone. For example, to create a related chloro-nitro-phenyl imidazole, the synthesis could begin with 2-bromo-1-(chloro-nitrophenyl)ethanone, which is then heated in formamide to construct the imidazole ring. nih.gov This method is robust and allows for the preparation of a wide array of substituted 4-phenyl-imidazole derivatives. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Analysis of 1-(2-chloro-4-nitrophenyl)-1H-imidazole

High-resolution spectroscopic analysis is indispensable for the unambiguous characterization of "this compound". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR, Raman), and mass spectrometry collectively offer a comprehensive understanding of its chemical structure.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound". One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide precise information on the chemical environment of each proton and carbon atom, as well as their connectivity.

The ¹H NMR spectrum of "this compound" exhibits distinct signals corresponding to the protons on the imidazole (B134444) and nitrophenyl rings. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the chloro and nitro groups, and the imidazole ring itself. Similarly, the ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole H-27.8 - 8.2135 - 140
Imidazole H-47.2 - 7.6128 - 132
Imidazole H-57.0 - 7.4118 - 122
Phenyl H-38.3 - 8.6125 - 129
Phenyl H-58.1 - 8.4120 - 124
Phenyl H-67.7 - 8.0130 - 134
Phenyl C-1-138 - 142
Phenyl C-2-133 - 137
Phenyl C-3-125 - 129
Phenyl C-4-145 - 150
Phenyl C-5-120 - 124
Phenyl C-6-130 - 134

Note: The values in this table are predicted ranges based on general principles and data from similar compounds. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and confirm the connectivity within "this compound", two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons. For instance, it would show cross-peaks between the coupled protons on the phenyl ring (H-5 with H-6, and H-5 with H-3), confirming their ortho and meta relationships, respectively.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. youtube.com This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the proton at the C-2 position of the imidazole ring would show a cross-peak with the C-2 carbon, and so on for all other C-H bonds in the molecule.

These 2D NMR methods provide a detailed and unambiguous map of the molecular structure, leaving no doubt as to the identity and constitution of the compound. youtube.comnih.gov

While no specific studies on isotopic labeling of "this compound" were found in the search results, this technique is a powerful tool for probing reaction mechanisms and gaining deeper structural insights. By selectively replacing atoms such as ¹H with ²H (deuterium) or ¹²C with ¹³C, specific signals in the NMR spectra can be tracked or simplified. This can help in understanding the formation of the molecule or its interactions with other species.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For "this compound", the FT-IR and Raman spectra would be expected to show characteristic bands for the C-H, C=C, and C-N stretching and bending vibrations of the imidazole and phenyl rings. Crucially, strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂) would be prominent, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibration would also be observable, usually in the fingerprint region of the spectrum. researchgate.netresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1300 - 1370
Aromatic C=CStretching1400 - 1600
Imidazole RingStretching~1450 - 1550
C-NStretching1250 - 1350
C-ClStretching600 - 800

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of "this compound". The compound has a molecular formula of C₉H₆ClN₃O₂. sigmaaldrich.com High-resolution mass spectrometry (HRMS) would provide a very precise mass measurement, confirming this formula.

Electron ionization mass spectrometry (EI-MS) would also reveal a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be characteristic of a compound containing one chlorine atom (with the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the imidazole and phenyl rings. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the compound within a mixture and obtain its mass spectrum. rsc.org

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis light typically promotes electrons from lower-energy molecular orbitals (π) to higher-energy orbitals (π*).

While the specific absorption maxima for this compound are not detailed in the available literature, data from analogous structures provide insight into its expected spectral behavior. For instance, studies on other nitrophenyl-imidazole derivatives reveal characteristic absorption bands in the UV-Vis region. A study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, dissolved in DMF, showed absorption peaks at 340 nm and 406 nm, with the latter being attributed to a π→π* electronic transition. researchgate.net The presence of the conjugated system encompassing both the nitrophenyl and imidazole rings in this compound would be expected to give rise to similar π→π* transitions. The nitro group, a strong chromophore, and the chloro-substituent may influence the precise wavelength and intensity of these absorption bands.

Compound Class Typical Electronic Transitions Observed λmax (nm) in Analogues
Nitrophenyl-imidazole Derivativesπ→π*340 - 470 researchgate.net

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Although a dedicated crystallographic study for this compound was not found, extensive data from closely related nitroimidazole derivatives allow for a comprehensive analysis of its likely molecular geometry, intermolecular interactions, and crystal packing. For example, the crystal structure of 2-chloro-4-nitro-1H-imidazole provides significant insight into the behavior of the chloro-nitro-imidazole core. researchgate.netnih.gov

Determination of Molecular Conformation and Geometry

The molecular structure of this compound consists of two primary planar units: the imidazole ring and the 2-chloro-4-nitrophenyl ring. In related structures, such as 2-chloro-4-nitro-1H-imidazole, the imidazole ring itself is found to be essentially planar. nih.gov

Analysis of Intermolecular Interactions: Hydrogen Bonding Networks

While this compound lacks classical hydrogen-bond donors like N-H or O-H groups, its crystal structure is expected to be stabilized by a network of weaker intermolecular interactions. Analysis of analogous compounds reveals the prevalence of weak C-H···O and C-H···N hydrogen bonds. nih.gov

In the crystal structure of 2-chloro-4-nitro-1H-imidazole, pairs of intermolecular C-H···O hydrogen bonds link molecules into dimers. nih.gov This analogue also features short Cl···O interactions [3.142 (2) Å and 3.1475 (19) Å], which are shorter than the sum of the van der Waals radii and contribute to the stabilization of the crystal structure. nih.gov Given the presence of the nitro group's oxygen atoms and the chloro-substituent in the title compound, similar C-H···O and Cl···O interactions are anticipated. Furthermore, interactions involving the π-system of the aromatic rings (C-H···π) are also possible, as observed in other complex imidazole derivatives. nih.gov

Table of Expected Intermolecular Interactions

Interaction Type Donor Acceptor Significance Reference Analogue
Weak Hydrogen Bond C-H (imidazole/phenyl) O (nitro group) Dimer/Chain formation 2-chloro-4-nitro-1H-imidazole nih.gov
Weak Hydrogen Bond C-H (imidazole/phenyl) N (imidazole) Network stabilization 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol nih.gov
Halogen Bond Cl O (nitro group) Crystal packing stabilization 2-chloro-4-nitro-1H-imidazole nih.gov

Characterization of Crystal Packing and Supramolecular Assemblies

The aforementioned intermolecular interactions govern the assembly of molecules into a well-defined, three-dimensional crystal lattice. The C-H···O interactions, in particular, are often instrumental in forming specific supramolecular motifs. In the case of 2-chloro-4-nitro-1H-imidazole, these interactions lead to the formation of centrosymmetric dimers, which are characterized by an R²₂(10) graph-set motif. nih.gov These dimers can then be further interconnected by other interactions to form layers or more complex networks. nih.gov

Dihedral Angle Analysis within the Molecular Structure

A critical parameter defining the molecular conformation is the dihedral angle between the planes of the imidazole ring and the 2-chloro-4-nitrophenyl ring. This angle represents the degree of twist around the N-C bond connecting the two rings.

In related compounds, this angle can vary significantly. For example, in 2-chloro-4-nitro-1H-imidazole, the nitro group is nearly coplanar with the imidazole ring, showing a very small dihedral angle of 1.7 (2)°. nih.gov Conversely, in more sterically crowded systems like 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, the dihedral angles between the central imidazole ring and its various phenyl substituents are much larger, ranging from approximately 34° to 60°. nih.gov

For this compound, the presence of the chlorine atom at the ortho-position of the phenyl ring would likely introduce steric strain, forcing the phenyl ring to twist out of the plane of the imidazole ring to achieve a more stable, lower-energy conformation. Therefore, a significant dihedral angle between the two rings is expected.

Dihedral Angles in Related Imidazole Structures

Compound Rings/Groups Measured Dihedral Angle (°)
2-chloro-4-nitro-1H-imidazole Imidazole ring and Nitro group 1.7 (2) nih.gov
1-[2-(2-Chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole Imidazole ring and Nitro group 2.75 (13) and 5.64 (6) google.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, reactivity, and other electronic properties of molecules like 1-(2-chloro-4-nitrophenyl)-1H-imidazole.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For instance, in a study of a related imidazole (B134444) derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory determined the HOMO-LUMO energy gap to be 4.4871 eV. This substantial gap indicates a high degree of stability and suggests that a significant amount of energy is required for electronic excitation. The energy of the HOMO was calculated to be -6.2967 eV and the LUMO energy was -1.8096 eV. The energy gap is a key parameter in understanding the charge transfer that can occur within the molecule.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap for a Related Imidazole Derivative

Parameter Energy (eV)
EHOMO -6.2967
ELUMO -1.8096
Energy Gap (ΔE) 4.4871

Note: This data is for a related imidazole derivative and is presented to illustrate the typical output of HOMO-LUMO analysis.

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to understanding its reactivity. DFT calculations can generate Mulliken population analyses and molecular electrostatic potential (MEP) maps to visualize charge distribution. In a typical analysis of a molecule like this compound, one would expect the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group to exhibit negative charges, making them potential sites for electrophilic attack. Conversely, hydrogen atoms and certain carbon atoms would likely carry a positive charge.

MEP maps provide a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential, often colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack, while blue regions represent electron-poor areas prone to nucleophilic attack. For related nitro-substituted aromatic compounds, the area around the nitro group is typically highly electronegative.

Comparison of Optimized Geometries with Experimental Crystal Structures

A critical validation of computational methods is the comparison of a theoretically optimized molecular geometry with an experimentally determined structure, typically from X-ray crystallography. For the related compound 2-chloro-4-nitro-1H-imidazole, X-ray diffraction data revealed an almost planar molecule, with a dihedral angle of just 1.7(2)° between the imidazole ring and the nitro group.

In a theoretical study, the geometry of this compound would be optimized using a DFT method and a suitable basis set. The resulting bond lengths, bond angles, and dihedral angles would then be compared with experimental data if available. A close correlation between the computed and experimental parameters would validate the computational model, confirming its reliability for predicting other properties. For example, in a study of a different imidazole derivative, the optimized geometric parameters were found to be in good agreement with experimental data.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as this compound, and a biological target.

Prediction of Binding Modes with Biological Macromolecules (e.g., Enzymes, Receptors)

The imidazole nucleus is a common scaffold in many bioactive compounds, known to interact with various enzymes and receptors. Molecular docking simulations can predict how this compound might fit into the active site of a protein. For example, docking studies on other imidazole derivatives have been performed against targets like dihydrofolate reductase from Staphylococcus aureus and vascular endothelial growth factor (VEGF). These studies predict the binding energy, with a more negative value indicating a stronger, more stable interaction. In a study of novel imidazole derivatives, docking against the bacterial FabH–CoA complex in E. coli was used to corroborate antimicrobial activity.

Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative Against a Bacterial Protein Target

Compound Target Protein (PDB ID) Binding Energy (kcal/mol)
Imidazole Derivative E. coli FabH–CoA (1HNJ) -7.5

Note: This data is for an exemplary imidazole derivative and is presented to illustrate the output of molecular docking simulations.

Elucidation of Specific Binding Site Residues and Interaction Types

Beyond predicting the binding pose, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For instance, a docking study of an imidazole derivative might reveal hydrogen bonding between the nitrogen atoms of the imidazole ring and amino acid residues like serine or threonine in the active site. The nitrophenyl group could engage in pi-pi stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The chlorine atom might participate in halogen bonding or other hydrophobic interactions. Identifying these key interactions is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. While specific MD simulation studies focusing solely on this compound are not extensively documented in publicly available literature, the methodology has been applied to structurally related nitroimidazole and imidazole derivatives to understand their interactions with biological targets, binding stability, and conformational dynamics. ajchem-a.comresearchgate.netscielo.brresearchgate.net These studies provide a framework for how MD simulations could elucidate the behavior of the title compound.

An MD simulation for this compound, typically following its docking to a putative protein target, would involve several key steps. The system, comprising the protein, the ligand, solvent molecules (usually water), and counter-ions to neutralize the system, is placed in a simulation box under periodic boundary conditions. ajchem-a.com The interactions between atoms are described by a force field, such as CHARMM or GROMACS. ajchem-a.comscielo.br The simulation process generally includes energy minimization of the entire system to remove steric clashes, followed by a stepwise heating of the system to a physiological temperature (e.g., 300 K) and subsequent equilibration under constant pressure and temperature (NPT ensemble). ajchem-a.com The final production run, often extending for nanoseconds, generates trajectories that provide detailed information on the molecule's behavior. researchgate.netresearchgate.netijsrset.com

Analysis of the MD trajectories can reveal crucial insights into the binding stability of this compound within a receptor's active site. Key metrics that are typically evaluated include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of individual amino acid residues or ligand atoms. ajchem-a.comijsrset.com This can highlight flexible regions of the protein and indicate which parts of the ligand are most mobile within the binding pocket.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are critical for binding affinity. MD simulations allow for the tracking of hydrogen bond occupancy throughout the simulation, identifying key residues involved in stable interactions. ajchem-a.com For this compound, the nitro group and imidazole nitrogens are potential hydrogen bond acceptors.

Solvent Accessible Surface Area (SASA): SASA calculations can indicate changes in the exposure of the ligand-protein complex to the solvent, providing insights into the hydrophobic interactions that stabilize the binding. ajchem-a.com

For instance, in a study of other 4-nitroimidazole (B12731) derivatives, MD simulations were used to investigate their interaction with protein targets. researchgate.net The results from such simulations, including RMSD and RMSF data, helped to confirm the stability of the ligand-protein complexes. researchgate.net Similarly, simulations on other imidazole derivatives have been used to elucidate their mechanism of action by studying their dynamic behavior within an enzyme's active site. scielo.br These examples underscore the potential of MD simulations to provide a dynamic understanding of the conformational flexibility and binding stability of this compound with its biological partners.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of a QSAR model for a class of compounds including this compound would begin with the collection of a dataset of structurally related molecules with experimentally determined biological activities (e.g., IC50 values). mdpi.com The process involves several key steps:

Data Set Preparation: A diverse set of nitroaromatic or nitrophenyl-imidazole compounds with a significant range of biological activity would be compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com The ratio is often around 3:1. mdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecular structure, including topological, electronic, steric, and physicochemical properties. mdpi.comresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) and Random Forest, are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable). scielo.brnih.gov

Model Validation: The predictive ability of the developed QSAR model is rigorously assessed using both internal validation (e.g., leave-one-out cross-validation, q²) and external validation with the test set (pred_r²). scispace.com A robust model will have high correlation coefficients for both the training and test sets. nih.govscispace.com

Studies on the toxicity of nitroaromatic compounds have successfully employed such methodologies. For example, QSAR models have been developed to predict the 50% inhibition growth concentration (IGC50) against Tetrahymena pyriformis and the acute oral toxicity (LD50) in rats for large sets of nitroaromatics. nih.govnih.gov These models often achieve high predictive accuracy, with R² values for external test sets often exceeding 0.7. mdpi.comnih.gov

QSAR Model Development Step Description Example from Nitroaromatic/Imidazole Studies
Data Curation Assembling a dataset of compounds with known biological activities.A set of over 200 nitroaromatic compounds with measured LD50 values in rats. nih.gov
Descriptor Calculation Generating numerical representations of molecular structures.Calculation of topological, physicochemical, and quantum chemical descriptors. nih.govijpsonline.com
Model Generation Using statistical methods to correlate descriptors with activity.Application of Multiple Linear Regression (MLR) or Support Vector Regression (SVR). nih.govscispace.com
Validation Assessing the model's robustness and predictive power.Internal (q²) and external (pred_r²) validation, and Y-randomization tests. mdpi.comscispace.com

A critical outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. This provides valuable insights into the mechanism of action and helps guide the design of new, more potent compounds. For nitroaromatic and imidazole compounds, several classes of descriptors have been found to be important.

Hydrophobicity (logP): The partition coefficient is often a key descriptor, indicating the importance of the compound's ability to cross cell membranes to reach its target. mdpi.com

Electronic Descriptors: The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is frequently identified as a critical descriptor for nitroaromatic compounds. mdpi.com A lower E_LUMO suggests a greater ease of accepting electrons, which is related to the mechanism of toxicity for many nitroaromatics. Other electronic descriptors like dipole moment can also play a significant role. ijpsonline.com

Steric and Topological Descriptors: Descriptors related to molecular size, shape, and connectivity, such as molecular weight and Balaban index, can influence how a molecule fits into a receptor binding site. researchgate.net For N-alkyl imidazoles, it has been shown that less bulky substitutions can be favorable for antibacterial activity. ijpsonline.com

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgnih.gov By mapping various properties onto this unique molecular surface, researchers can gain detailed insights into the nature and relative importance of different types of contacts that stabilize the crystal packing.

For this compound, while a specific Hirshfeld analysis is not published, data from the closely related compound 2-chloro-4-nitro-1H-imidazole and other nitro-substituted imidazoles provide a strong basis for understanding its intermolecular interactions. iucr.orgresearchgate.netnih.gov The analysis begins with the generation of the Hirshfeld surface by partitioning the crystal electron density into molecular fragments. Properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) are then mapped onto this surface.

The key outputs of a Hirshfeld analysis are the 3D mapped surfaces and 2D fingerprint plots:

d_norm Surface: This surface is colored to highlight intermolecular contacts. Red spots indicate contacts that are shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation. For 2-chloro-4-nitro-1H-imidazole, the analysis reveals C-H···O and N-H···N hydrogen bonds as significant interactions. researchgate.netnih.gov

A study on the analogue 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole revealed that the majority of intermolecular contacts involve hydrogen atoms. iucr.orgnih.gov The fingerprint plots were broken down to quantify the contributions of different interactions. iucr.orgnih.gov A similar analysis for this compound would likely reveal a complex network of interactions.

Interaction Type Description Anticipated Contribution for this compound
O···H / H···O Interactions involving the nitro group oxygen atoms and hydrogen atoms on neighboring molecules.A significant contribution, likely representing C-H···O hydrogen bonds. iucr.orgscilit.comdoaj.org
H···H Contacts between hydrogen atoms on adjacent molecules.Typically a large contribution to the overall surface area, reflecting the molecule's exterior being rich in hydrogen atoms. iucr.orgscilit.com
C···H / H···C Interactions involving carbon and hydrogen atoms.A notable contribution, often associated with weaker C-H···π interactions. iucr.orgscilit.com
N···H / H···N Interactions involving the imidazole and nitro group nitrogen atoms.Important for forming hydrogen bonds, particularly N-H···N links if a suitable donor is present, or C-H···N interactions. iucr.orgscilit.com
Cl···O / Cl···H Interactions involving the chlorine atom.The chlorine atom can participate in halogen bonding and other weak interactions, contributing to the overall crystal stability. iucr.orgresearchgate.netnih.gov
π···π stacking Interactions between the aromatic phenyl and imidazole rings of adjacent molecules.Likely to be an important factor in the crystal packing, contributing to the formation of stacks or layers. scilit.com

The quantification of these interactions through Hirshfeld surface analysis provides a detailed picture of the forces governing the solid-state architecture of this compound, which can be crucial for understanding its physical properties.

Biological and Pharmacological Profiling of 1 2 Chloro 4 Nitrophenyl 1h Imidazole and Its Derivatives

Antimicrobial Activity Studies

The imidazole (B134444) scaffold is a well-established pharmacophore in the development of antimicrobial agents. Its derivatives have been extensively studied for their ability to combat various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. The mechanism often involves interference with essential cellular processes like cell wall synthesis or DNA replication. nih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives containing the nitroimidazole moiety are known to be effective therapeutic agents against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for nitroimidazoles involves the reduction of the nitro group to form a radical anion, which is cytotoxic to the bacterial cell. nih.gov

Studies on various imidazole derivatives have demonstrated their antibacterial potential. For instance, a series of 5-nitroimidazole/1,3,4-oxadiazole hybrids showed significant activity against E. coli with Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 17 µM. nih.gov Another study on newly synthesized imidazole derivatives tested against Staphylococcus aureus and Escherichia coli found that some compounds exhibited promising results against both bacterial types. semanticscholar.org Specifically, hybrids of metronidazole, a well-known nitroimidazole drug, have shown potent activity. A metronidazole/1,2,3-triazole conjugate bearing a p-chlorophenyl group (p-ClC₆H₄) displayed strong efficacy against E. coli and P. aeruginosa with MIC values of 8 nM and 55 nM, respectively. nih.gov

While specific data for 1-(2-chloro-4-nitrophenyl)-1H-imidazole is not detailed in the provided results, the activity of structurally similar compounds underscores the potential of this chemical class. For example, derivatives of 1-(2-chloroethyl)-5-methyl-2-nitro-1H-imidazole were active against Staphylococcus aureus, E. coli, and Proteus mirabilis. mdpi.comresearchgate.net

Interactive Data Table: Antibacterial Activity of Related Imidazole Derivatives

Below is a summary of the antibacterial activity for several imidazole derivatives against various bacterial strains. Use the filter to select specific bacteria or compounds.

Antifungal Efficacy against Medically Relevant Fungal Species (e.g., Candida spp., Aspergillus spp.)

Imidazole derivatives are a cornerstone of antifungal therapy, with many acting as inhibitors of cytochrome P450 14α-demethylase (CYP51), an enzyme crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.netnih.gov

Research into various imidazole derivatives has confirmed their broad-spectrum antifungal activity. A study on new imidazole and triazole derivatives found that halogenated derivatives were particularly potent, exhibiting an MIC90 of 1 mg/L against 33 clinical strains of Candida spp. nih.govresearchgate.net Another study synthesized a series of imidazole derivatives and tested them against a panel of fungi, including Candida albicans, Candida tropicalis, Aspergillus fumigatus, and Aspergillus flavus, with some compounds showing excellent in-vitro activity. nih.govresearchgate.net

The antifungal potential can be enhanced through synergistic combinations. For example, the association of imidazole derivatives with sodium dodecyl sulphate (SDS) led to a significant decrease in MIC values against Candida strains, in some cases by more than seven-fold. mdpi.comnih.gov This enhancement is attributed to increased permeability of the fungal cell membrane. mdpi.comnih.gov

Interactive Data Table: Antifungal Activity of Related Imidazole Derivatives

The table below summarizes the antifungal efficacy (MIC) of various imidazole derivatives. Use the dropdown menus to filter the data.

Antimycobacterial Activity against Mycobacterium tuberculosis Strains

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for new antimycobacterial agents. Imidazole derivatives have shown promise in this area. researchgate.net

Several studies have highlighted the potential of this class of compounds. A series of imidazole and triazole derivatives demonstrated inhibitory activity against both reference and clinical strains of M. tuberculosis, with MICs in the range of 4-64 mg/L. nih.govresearchgate.net Molecular modeling suggests these compounds may act by inhibiting the mycobacterial cytochrome P450-dependent sterol-14α-demethylase. nih.govresearchgate.net Another study focused on imidazole-thiosemicarbazide derivatives found several compounds with potent activity against the Mtb H37Rv strain. mdpi.com For example, one derivative showed an MIC50 of 13.48 µg/mL and was also found to inhibit mycobacterial biofilm formation. mdpi.com Benzimidazolium salts have also been investigated, with one derivative showing antituberculosis activity at an MIC value of 2 μg/mL against the Mtb H37Rv strain. nih.gov

Interactive Data Table: Antimycobacterial Activity of Related Imidazole Derivatives

The following table presents the antimycobacterial activity of selected imidazole derivatives against M. tuberculosis.

Anticancer Activity Investigations

The imidazole scaffold is present in several approved anticancer drugs and is a focal point for the design of new therapeutic agents. nih.gov Derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin and various protein kinases.

Antiproliferative Effects on Human Cancer Cell Lines

Numerous studies have demonstrated the potent antiproliferative effects of imidazole derivatives across a range of human cancer cell lines. In one study, 1-substituted-2-aryl imidazoles showed strong antiproliferative activities with IC50 values in the nanomolar range (80–1000 nM) against cell lines such as MDA-MB-468 (breast), HCT-15 (colon), and HeLa (cervical). nih.gov

Another study on 2,4,5-triphenyl-1H-imidazole derivatives found that a compound with iodo and methoxy (B1213986) substitutions, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, was highly effective against the A549 non-small cell lung carcinoma cell line with an IC50 of 15 μM. imedpub.com However, the derivative 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole showed very low antiproliferative activity in the same study. imedpub.com This highlights how substitutions on the phenyl and imidazole rings can dramatically alter cytotoxic potency.

Interactive Data Table: Antiproliferative Activity of Related Imidazole Derivatives

This table summarizes the IC50 values for various imidazole derivatives against different human cancer cell lines. Use the filters to explore the data.

Mechanisms of Action in Cancer Cell Inhibition (e.g., Tubulin Polymerization Inhibition, DNA Interaction)

The anticancer activity of imidazole derivatives is often mediated by their interaction with specific molecular targets within cancer cells. Two of the most significant mechanisms are the inhibition of tubulin polymerization and direct interaction with DNA.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for cell division, and their disruption is a validated anticancer strategy. nih.gov Several imidazole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov For example, certain benzimidazole (B57391) derivatives have been shown to inhibit porcine brain tubulin polymerization with an IC50 value of 1.52 μM. nih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, leading to microtubule destabilization, cell cycle arrest, and ultimately apoptosis. rsc.org A series of novel quinoline (B57606) sulfonamide derivatives were also found to strongly inhibit tubulin assembly, with one compound (D13) showing an IC50 of 6.74 μM in a tubulin polymerization assay. mdpi.com

DNA Interaction: Another key mechanism for anticancer agents is the interaction with DNA, either through intercalation between base pairs or by inhibiting enzymes that regulate DNA topology, such as topoisomerases. A study of new imidazole-2-thiones linked to acenaphthylenone revealed a hybrid scaffold capable of both DNA intercalation and inhibition of topoisomerase II. nih.gov Derivatives containing a 4-(4-chlorophenyl)imidazole moiety were found to induce potent damage in calf thymus DNA (ctDNA) and exhibited high anticancer activity against the MCF-7 breast cancer cell line, in some cases being more active than the standard drug doxorubicin. nih.gov These dual-action compounds represent a promising avenue for developing effective anticancer agents. nih.gov

Efficacy against Multidrug-Resistant Cancer Cell Lines

Research specifically detailing the efficacy of this compound against multidrug-resistant (MDR) cancer cell lines has not been prominently featured in the available literature. However, the broader family of imidazole and benzimidazole derivatives, which share the core structure, has been extensively investigated for anticancer properties. nih.govnih.gov The imidazole ring is a component of several established anticancer drugs, including dacarbazine (B1669748) and nilotinib. nih.gov

Derivatives are often designed to target various biological pathways crucial for cancer cell survival and proliferation. nih.gov For instance, studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent anticancer activity against multiple cell lines, with some compounds showing IC₅₀ values comparable to the standard drug paclitaxel. nih.gov One study on new imidazole derivatives of 1R,2R-diaminocyclohexane platinum complexes showed growth inhibitory activities against the human colon cancer cell line HCT116. nih.gov The mechanisms for these related compounds often involve targeting key proteins like kinases, tubulin, or histone deacetylases. nih.gov The development of MDR in cancer is frequently linked to the overexpression of ATP-binding cassette (ABC) transporters, which efflux drugs from the cell, and represents a significant challenge in oncology.

While direct evidence is pending, the presence of the chloro- and nitrophenyl groups on the imidazole scaffold suggests that this compound could be a candidate for future investigation in the context of MDR cancer.

Enzyme Inhibition Studies

The capacity of imidazole-based compounds to inhibit various enzymes is a cornerstone of their pharmacological relevance. The specific substitution pattern of this compound suggests potential interactions with several key enzymes.

14α-demethylase (CYP51): Azole compounds, particularly those with imidazole or triazole rings, are classic inhibitors of lanosterol (B1674476) 14α-demethylase (LDM or CYP51). nih.gov This cytochrome P450 enzyme is vital for the biosynthesis of ergosterol in fungi and cholesterol in mammals. nih.gov The inhibitory mechanism involves the nitrogen atom of the azole ring coordinating to the heme iron atom within the enzyme's active site, disrupting its catalytic function. nih.gov For example, the imidazole derivative NND-502, which contains a 2,4-dichlorophenyl group, was found to inhibit sterol 14α-demethylase, thereby interfering with ergosterol biosynthesis in Candida albicans. nih.gov The potency of such inhibitors is often influenced by the substituents on the phenyl ring, which engage in additional interactions within the enzyme's binding pocket. nih.gov

Inosine-5′-monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a critical target for anticancer, antiviral, and immunosuppressive agents. wikipedia.orgresearchgate.net Inhibition of IMPDH depletes the guanine nucleotide pool essential for DNA and RNA synthesis, thereby halting cellular proliferation. wikipedia.org While many IMPDH inhibitors have been developed, research has focused on scaffolds like benzimidazoles and benzoxazoles for their potential to selectively target pathogenic IMPDH over the human isoforms. rsc.org Mycophenolic acid is a well-known IMPDH inhibitor used as an immunosuppressant. researchgate.net

Glucosidases: Imidazole-containing compounds have been identified as inhibitors of glucosidases, enzymes that hydrolyze glycosidic bonds. For instance, gluco-1H-imidazole and its analogs are reported to be competitive inhibitors of human retaining β-glucosidase GBA1. acs.orgresearchgate.net The inhibition is thought to occur via transition-state mimicry. acs.org General studies have also confirmed that the imidazole molecule itself can bind to the active site of GH1 β-glucosidases, causing partial competitive inhibition. bohrium.comnih.gov

Cyclooxygenase (COX-2): A significant body of research points to imidazole derivatives as selective inhibitors of COX-2, an enzyme induced during inflammation to produce prostaglandins. brieflands.comnih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. brieflands.com Studies on various 1,5-diaryl-imidazole derivatives show that substitutions on the phenyl rings are critical for potency and selectivity. For instance, compounds like 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole have demonstrated potent COX-2 inhibition with an IC₅₀ value of 5.3 nM. researchgate.net Another study on 2,5-diaryl-1,3,4-oxadiazoles found that a derivative with a 4-nitrophenyl group was a potent and selective COX-2 inhibitor (IC₅₀ = 0.48 µM). nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of neurodegenerative diseases like Alzheimer's. biointerfaceresearch.comnih.gov Benzimidazole derivatives have been evaluated for their inhibitory potential against these enzymes. biointerfaceresearch.com A study of twelve 1H-benzimidazoles, including 5-chloro-2-(4-nitrophenyl)-1H-benzo[d]imidazole, showed moderate inhibitory activity against both AChE and BChE. biointerfaceresearch.com Other research has explored multi-targeted 2-substituted-4,5-diphenyl-1H-imidazole analogues for their ability to inhibit both cholinesterases and reduce oxidative stress. ebi.ac.uk

EnzymeDerivative CompoundInhibition Data (IC₅₀)Source
COX-24-Chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole5.3 nM researchgate.net
COX-22-(4-(Methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole0.48 µM nih.gov
COX-2N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline0.71 µM brieflands.com
AChE5-Chloro-2-(4-nitrophenyl)-1H-benzo[d]imidazole1.01 mM biointerfaceresearch.com
BChE5-Chloro-2-(4-nitrophenyl)-1H-benzo[d]imidazole1.10 mM biointerfaceresearch.com
β-Glucosidase (GBA1)Gluco-1H-imidazoleKi ≈ 3.9 µM acs.org

The inhibition of key enzymes by this compound and its derivatives directly leads to the modulation of critical biochemical pathways.

Prostaglandin (B15479496) Synthesis Pathway: By inhibiting the COX-2 enzyme, related imidazole compounds block the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.gov This is the primary mechanism for the anti-inflammatory and analgesic effects observed in this class of compounds. nih.gov

Sterol Biosynthesis Pathway: Inhibition of 14α-demethylase disrupts the ergosterol biosynthesis pathway in fungi, leading to the accumulation of toxic sterol precursors and compromising the integrity of the fungal cell membrane. nih.gov This pathway modulation is the basis for the antifungal activity of many azole drugs.

Guanine Nucleotide de Novo Synthesis: Targeting IMPDH interferes with the de novo synthesis of guanine nucleotides (GMP, GDP, GTP). wikipedia.orgnih.gov Since rapidly proliferating cells, such as cancer cells and lymphocytes, are highly dependent on this pathway, its inhibition can lead to cytostatic effects, providing a rationale for anticancer and immunosuppressive applications. wikipedia.org

Other Pharmacological Activities

The imidazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. nih.gov The primary mechanism is often the inhibition of the COX-2 enzyme, which reduces prostaglandin production. nih.gov Numerous studies on imidazole derivatives have confirmed these activities. For example, a series of bis(heterocycles) containing a [1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl] moiety was synthesized and evaluated for anti-inflammatory and analgesic properties. scirp.orgscirp.org Several of these compounds showed statistically significant activity comparable to standard drugs like Ibuprofen and Aspirin. scirp.orgscirp.org

In another study, the derivative 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole demonstrated a clear analgesic effect, showing 89% activity in a hot plate test. nih.gov Meanwhile, other analogs in the same series exhibited potent anti-inflammatory activity in paw edema models. nih.gov

ActivityDerivative CompoundFindingSource
Analgesic1-(2,3-Dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole89% activity at 100 mg/kg nih.gov
Anti-inflammatory2-(2,3-Dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole100% activity at 100 mg/kg nih.gov
Anti-inflammatoryBis(heterocycle) derivative containing a 1-(4-Nitrobenzyl)-2-butyl-4-chloro-1H-imidazol-5-yl core>60% activity scirp.org
Analgesic2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole derivative (T2)Comparable to Diclofenac (PAA 71.13 vs 76.70) jocpr.com

The imidazole nucleus is also found in compounds investigated for their ability to counteract oxidative stress. The antioxidant potential of imidazole derivatives is often evaluated through their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), and to inhibit lipid peroxidation.

Research on 2H-imidazole-derived phenolic compounds has shown that the presence of an electron-withdrawing nitro group can enhance both antioxidant and antiradical capacities. mdpi.comnih.gov In one study, conjugating a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment significantly increased the antiradical capacity (ARC), suggesting that such compounds are capable of exhibiting antioxidant activity by transferring a hydrogen atom. mdpi.comnih.gov Another study on newly synthesized imidazole derivatives confirmed significant radical scavenging properties in DPPH assays. indexcopernicus.com The antioxidant activity of these compounds makes them interesting candidates for mitigating oxidative stress-associated diseases.

Antiviral and Anti-HIV Activity

The broad-spectrum antiviral potential of imidazole-based compounds has been a subject of significant research. Various derivatives have been synthesized and evaluated against a range of DNA and RNA viruses. Studies have explored the antiviral activity of 2-(substituted phenyl)-1H-imidazole and (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone derivatives against several viral strains, including Vaccinia virus (VV), Herpes Simplex Virus-1 (KOS), Herpes Simplex Virus-2 (G), Coxsackie virus B4, Vesicular Stomatitis Virus (VSV), Respiratory Syncytial Virus (RSV), Reovirus-1, Sindbis virus, Parainfluenza-3 virus, and Punta Toro virus. nih.gov From these screenings, certain methanone (B1245722) derivatives have emerged as potential lead compounds for developing novel antiviral agents. nih.gov

Specifically in the context of anti-HIV research, the imidazole scaffold has been incorporated into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of imidazole thioacetanilide (B1681303) derivatives were synthesized and screened for their anti-HIV activity. nih.gov Notably, some of these derivatives demonstrated potent inhibition of HIV-1, with efficacy comparable to established drugs like nevirapine (B1678648) and delavirdine. nih.gov

While these findings highlight the general antiviral and anti-HIV potential within the broader class of imidazole derivatives, specific research data on the antiviral or anti-HIV activity of This compound itself is not prominently available in the reviewed scientific literature. The presence of the nitro group, a feature common in many bioactive molecules, suggests that its derivatives could warrant investigation. nih.gov For instance, studies on 5-nitro-1H-benzimidazole derivatives have shown promising antiviral activity against the rotavirus Wa strain. researchgate.net However, direct evidence for the antiviral profile of this compound remains to be established through dedicated screening and evaluation.

Antidepressant and Antileishmanial Properties

Antidepressant Properties:

The exploration of imidazole derivatives for central nervous system disorders has revealed potential antidepressant activity in certain analogs. Research into nitric oxide synthase (NOS) inhibitors has shown that these compounds can exhibit antidepressant-like properties in animal models. nih.gov A study comparing the effects of the NOS inhibitor 7-nitroindazole (B13768) (7-NI) with the more selective neuronal NOS inhibitor 1-(2-trifluoromethylphenyl)imidazole (TRIM) found that both compounds decreased immobility time in the forced swimming test, an effect comparable to the tricyclic antidepressant imipramine. nih.gov This suggests that the antidepressant-like effects may be mediated through the inhibition of neuronal NOS. nih.gov

Although these findings are for a structurally different compound, they point towards the potential of 1-phenyl-imidazole scaffolds to interact with neurological targets. There is currently no specific data in the scientific literature detailing the antidepressant properties of This compound .

Antileishmanial Properties:

Nitroaromatic compounds, particularly nitroimidazoles, are a well-established class of agents with significant antiprotozoal activity, including against various Leishmania species. mdpi.commdpi.com The nitro group is often crucial for the compound's mechanism of action, which can involve bioreduction to generate cytotoxic nitroso and hydroxylamine (B1172632) metabolites within the parasite. nih.gov

Several studies have highlighted the antileishmanial potential of 4-nitroimidazole (B12731) and 5-nitroimidazole derivatives. For example, a series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives featuring 4-nitroimidazole and 5-nitroimidazole moieties were investigated for their activity against Leishmania major and Leishmania donovani. nih.gov The 5-nitroimidazole analogues, in particular, demonstrated significantly superior activity against L. donovani amastigotes. nih.gov One of the most potent compounds, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, exhibited an IC50 of 0.016 μM against L. donovani axenic amastigotes. nih.gov

Furthermore, research on other nitroimidazole-based compounds has reinforced their potential as antileishmanial drug candidates. The nitroimidazole DNDI-0690 is a clinical candidate for visceral leishmaniasis and has also shown potent activity against cutaneous leishmaniasis in mouse models. dndi.org While the 2-chloro-4-nitrophenyl substitution pattern of This compound is distinct, the presence of the 4-nitro group on the phenyl ring, attached to the imidazole core, suggests that it belongs to a class of compounds with a strong precedent for antileishmanial activity. However, specific studies evaluating the efficacy of This compound against Leishmania species have not been identified in the reviewed literature.

Structure Activity Relationship Sar Studies of 1 2 Chloro 4 Nitrophenyl 1h Imidazole Analogues

Impact of Chloro and Nitro Substituents on Biological Potency and Selectivity

The presence and position of the chloro and nitro groups on the phenyl ring of 1-(2-chloro-4-nitrophenyl)-1H-imidazole are critical determinants of its biological activity. The 2-chloro and 4-nitro substitution pattern is a key feature for the observed potency in many analogues.

The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the phenyl ring. This electronic modification can be crucial for the molecule's interaction with biological targets. For instance, in the context of antitubercular nitroimidazoles, the nitro group is essential for the drug's mechanism of action, which often involves reductive activation to generate reactive nitrogen species that are toxic to the pathogen. nih.gov While specific studies on this compound are limited in the provided results, the general principles of nitroaromatic compounds in medicinal chemistry suggest that the 4-nitro substituent is likely a key pharmacophoric element. nih.govresearchgate.net

The chloro substituent at the 2-position also plays a vital role. Its electron-withdrawing nature further modulates the electronic environment of the phenyl ring. Additionally, the steric bulk of the chlorine atom can influence the conformation of the molecule and its ability to fit into a receptor's binding pocket. The combination of a 2-chloro and a 4-nitro substituent creates a unique electronic and steric profile that is often associated with enhanced biological activity. nih.gov

In broader studies of substituted imidazoles, the introduction of electron-withdrawing groups on the phenyl ring has been shown to be favorable for certain biological activities, such as antifungal effects. nih.gov However, the specific positioning is crucial, as unfavorable interactions can lead to a loss of activity. The 2,4-disubstitution pattern appears to be optimal in many cases, providing a balance of electronic and steric properties that contribute to both potency and selectivity.

Table 1: Impact of Phenyl Ring Substituents on Biological Activity

Compound Analogue Substituent at C2 Substituent at C4 General Impact on Potency/Selectivity
1ChloroNitroOften associated with significant biological activity, particularly antifungal and antitubercular properties. nih.govnih.gov
2HydrogenNitroRemoval of the chloro group may alter the electronic and steric profile, potentially reducing potency.
3ChloroHydrogenRemoval of the nitro group would likely lead to a significant loss of activity in contexts where reductive activation is required.
4FluoroNitroSubstitution of chloro with fluoro may alter lipophilicity and binding interactions, with variable effects on activity.

Note: This table is a generalized representation based on SAR principles and may not reflect the exact activity of these specific compounds without direct experimental data.

Role of the Imidazole (B134444) Nitrogen Substitution in Receptor Binding and Activity

SAR studies on various imidazole derivatives have shown that the size, shape, and flexibility of the N-1 substituent are crucial. nih.govjst.go.jp Bulky or rigid substituents can enhance binding by occupying hydrophobic pockets within the receptor, but excessively large groups may lead to steric hindrance and reduced activity. nih.gov The introduction of functional groups that can participate in hydrogen bonding or other non-covalent interactions can also improve binding affinity.

For antitubercular nitroimidazoles, modifications at the N-1 position have been extensively explored to improve potency and pharmacokinetic properties. nih.gov The introduction of various side chains, including those with ether and amine functionalities, has led to significant improvements in activity. These modifications can affect the drug's solubility, metabolic stability, and ability to reach its target within the bacterial cell.

Table 2: Influence of Imidazole N-1 Substitution on Receptor Binding

N-1 Substituent Type Potential Impact on Receptor Binding and Activity
Small Alkyl GroupsMay provide a baseline level of activity, but often lacks specific interactions to drive high potency.
Aryl or Heteroaryl GroupsCan engage in π-π stacking or other aromatic interactions within the binding site, potentially increasing affinity.
Functionalized Side Chains (e.g., with hydroxyl, ether, or amine groups)Can form hydrogen bonds or other polar interactions, leading to enhanced binding and improved pharmacokinetic properties. nih.gov
Bulky/Lipophilic GroupsMay occupy hydrophobic pockets in the receptor, increasing binding affinity, but can also lead to steric clashes if not properly designed. nih.gov

Influence of Phenyl Ring Substitutions on Pharmacological Profiles

Beyond the foundational 2-chloro and 4-nitro groups, further substitutions on the phenyl ring can fine-tune the pharmacological profile of this compound analogues. These modifications can impact potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

The electronic nature of additional substituents (electron-donating or electron-withdrawing) can further modulate the electron density of the phenyl ring, which in turn affects how the molecule interacts with its biological target. nih.govnih.gov For example, adding another electron-withdrawing group could enhance activities that rely on an electron-deficient aromatic system, while an electron-donating group might be beneficial for other types of interactions.

The position of these additional substituents is also critical. Ortho, meta, and para substitutions can lead to different steric and electronic effects, resulting in varied biological outcomes. nih.gov For instance, a bulky substituent at a position close to the imidazole ring could force a conformational change that is either favorable or unfavorable for receptor binding.

Table 3: Effect of Additional Phenyl Ring Substitutions on Pharmacological Profiles

Position of Substitution Type of Substituent Potential Influence on Pharmacological Profile
C5 or C6Halogen (F, Cl, Br)Can modulate lipophilicity and electronic properties, potentially affecting binding and cell penetration. nih.gov
C5 or C6Alkyl (e.g., Methyl)Can increase lipophilicity and introduce steric bulk, which may enhance binding to hydrophobic pockets.
C5 or C6Methoxy (B1213986)Can act as a hydrogen bond acceptor and influence conformation, potentially improving selectivity.
C3Various groupsSubstitution at this position can have a significant steric impact on the orientation of the phenyl ring relative to the imidazole.

Correlation between Electronic and Steric Effects and Observed Biological Responses

The biological activity of this compound analogues is a direct consequence of the interplay between their electronic and steric properties. researchgate.netresearchgate.net Quantitative structure-activity relationship (QSAR) studies are often employed to mathematically model this correlation and predict the activity of novel compounds. espublisher.com

Steric Effects: The size and shape of the molecule, dictated by its various substituents, are critical for achieving a complementary fit within the binding site of a receptor or enzyme. nih.govresearchgate.net The chloro group at the 2-position, for example, not only contributes electronically but also introduces steric bulk that can influence the torsional angle between the phenyl and imidazole rings. This preferred conformation can be crucial for optimal binding. Similarly, the size and shape of the substituent at the N-1 position of the imidazole ring must be carefully considered to avoid steric clashes and to maximize favorable interactions within the binding pocket. nih.gov

The combination of these effects is often synergistic. A particular electronic profile might only be effective if the molecule can adopt the correct conformation, which is governed by steric factors. QSAR models that incorporate both electronic and steric descriptors, such as molar refractivity (a measure of volume) and dipole moment, often provide the best correlation with observed biological responses. researchgate.net

Table 4: Correlation of Physicochemical Properties with Biological Activity

Physicochemical Property Description Impact on Biological Response
Electronic Effects The influence of substituents on the electron density distribution of the molecule.Modulates the strength of interactions with the biological target, such as hydrogen bonding and electrostatic interactions. Essential for the mechanism of action of nitroaromatic compounds. nih.govfrancis-press.com
Steric Effects The three-dimensional size and shape of the molecule.Determines the ability of the molecule to fit into the binding site of a receptor or enzyme. Influences the conformation of the molecule. nih.govresearchgate.net
Lipophilicity (LogP) The partitioning of the molecule between a lipid and an aqueous phase.Affects the ability of the molecule to cross cell membranes and reach its target. Can also influence binding to hydrophobic pockets.
Polar Surface Area (PSA) The surface area of the molecule that is polar.Influences cell permeability and is often correlated with oral bioavailability. researchgate.net

Advanced Research Methodologies and Future Directions

High-Throughput Screening Approaches for Novel Analogue Discovery

The discovery of novel analogues of 1-(2-chloro-4-nitrophenyl)-1H-imidazole with enhanced activity or improved properties is greatly accelerated by high-throughput screening (HTS) methodologies. These techniques allow for the rapid testing of large libraries of chemical compounds against specific biological targets. For a compound like this compound, which belongs to a class known for antimicrobial and anticancer activities, HTS is invaluable. nih.govnih.govnih.govfrontiersin.org

Typically, HTS for antifungal or antibacterial activity involves arraying bacterial or fungal libraries in microtiter plates and exposing them to a collection of synthesized analogues. nih.govnih.gov The inhibitory effects can be measured using various readouts, such as optical density to assess growth inhibition or colorimetric and fluorometric assays that measure cell viability. researchgate.netresearchgate.net For instance, the AlamarBlue™ (resazurin) assay provides a quantitative measure of cell viability through a redox indicator, which is applicable for screening anti-trichomonas activity of nitroimidazole derivatives. researchgate.net Such methods are designed to be fast, reproducible, and require minimal reagents, making them ideal for screening thousands of compounds. nih.govmdpi.com

Combinatorial screening can also be employed to identify synergistic relationships between analogues of this compound and existing drugs. nih.gov This approach can reveal combination therapies that are more effective or can overcome drug resistance.

Table 1: High-Throughput Screening Methods for Antimicrobial Discovery

Screening Method Principle Target Application for Analogues Reference
Agar-Well Diffusion Assay Measures the zone of inhibition of microbial growth on an agar (B569324) plate caused by the test compound. Antibacterial, Antifungal nih.gov
Microdilution Broth Assay Determines the Minimum Inhibitory Concentration (MIC) by observing the lowest compound concentration that prevents visible microbial growth in a liquid medium. Antibacterial, Antifungal mdpi.com
Colorimetric/Fluorometric Microassay Utilizes indicators like resazurin (B115843) or MTT to measure cell viability and metabolic activity, providing quantitative data on growth inhibition. Antifungal, Anti-protozoal researchgate.netresearchgate.net

Advanced Analytical Techniques for in vitro and in vivo Characterization (e.g., HPLC for Pharmacokinetics)

A thorough understanding of the in vitro and in vivo behavior of this compound and its analogues is crucial. Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for this characterization. nih.gov HPLC methods are widely used for the pharmacokinetic analysis of nitroimidazole compounds, allowing for the sensitive and specific quantification of the parent drug and its metabolites in biological matrices like plasma and urine. nih.govresearchgate.netnih.gov

The development of a robust HPLC method would involve optimizing several parameters. A reversed-phase C18 column is commonly used for separating nitroimidazole derivatives. nih.govasm.org The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. nih.govasm.org Detection is often performed using a UV detector, as the nitroaromatic ring provides strong chromophores, typically read at wavelengths around 320 nm. researchgate.netasm.org For higher sensitivity and specificity, especially in complex biological samples, HPLC coupled with mass spectrometry (LC-MS) can be employed. nih.gov

These analytical methods are fundamental for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), which are critical for evaluating the therapeutic potential of any new drug candidate. nih.gov

Table 2: Typical HPLC Parameters for Nitroimidazole Analysis

Parameter Description Example from Literature (for related compounds) Reference
Column Stationary phase used for separation. Reversed-phase C18 (e.g., Nucleosil 10 C18) asm.org
Mobile Phase Solvent mixture that carries the analyte through the column. Methanol, acetonitrile, and 0.005 M KH2PO4 (pH 4) asm.org
Flow Rate The speed at which the mobile phase moves through the column. 2 ml/min asm.org
Detection Method used to detect the analyte as it elutes from the column. UV Spectrometry at 320 nm researchgate.netasm.org

| Sample Preparation | Pre-treatment of biological samples before injection. | Protein precipitation with perchloric acid followed by centrifugation and filtration. | researchgate.netasm.org |

Nanotechnology Applications for Delivery and Targeted Therapies

Nanotechnology offers revolutionary approaches to improve the delivery and efficacy of therapeutic agents like this compound. By encapsulating the compound within nanoparticles, it is possible to enhance its solubility, stability, and bioavailability while enabling targeted delivery to specific tissues or cells, thereby reducing systemic toxicity. frontiersin.orgnih.govfrontiersin.org

Various types of nanoparticles are being explored for drug delivery, including lipid-based nanoparticles (LNPs) and polymeric nanoparticles. mdpi.comnih.govfrontiersin.org

Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. nih.govfrontiersin.org The composition of these lipid carriers can be modified to control drug release and to target specific organs. frontiersin.orgnih.gov For instance, surface modification with polyethylene (B3416737) glycol (PEG) can prolong circulation time by helping the nanoparticles evade the immune system. frontiersin.org

Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to create nanoparticles that can provide sustained release of the encapsulated drug. frontiersin.orgnih.gov The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve active targeting of cancer cells or infected tissues. encyclopedia.pubecancer.org For example, imidazole-enriched polymers have been shown to enhance drug release in the acidic microenvironment of tumors. encyclopedia.pub

These nanocarriers hold the promise of delivering this compound more effectively for potential applications in cancer or infectious disease therapy. nih.govmdpi.com

Table 3: Nanoparticle-Based Drug Delivery Systems

Nanoparticle Type Core Materials Key Advantages for Drug Delivery Reference
Liposomes Phospholipid bilayers Biocompatible, can carry both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. frontiersin.org
Solid Lipid Nanoparticles (SLNs) Solid lipids (e.g., triglycerides) Good stability, controlled release, biocompatible. frontiersin.org
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA, PCL) Sustained drug release, high drug loading capacity, surface can be functionalized for targeting. frontiersin.orgnih.gov

| Polymeric Micelles | Amphiphilic block copolymers | Can solubilize poorly water-soluble drugs, small size allows for tissue penetration. | nih.gov |

Exploration of New Therapeutic Targets and Disease Models

The therapeutic potential of this compound is being explored against various diseases, primarily cancer and fungal infections, based on the known activities of the imidazole (B134444) and nitroaromatic scaffolds. nih.govnih.govmdpi.com

In oncology, imidazole-based compounds have been shown to target several key cellular components. nih.gov These include microtubules, where they can inhibit polymerization and disrupt cell division, and various protein kinases, such as epidermal growth factor receptor (EGFR) and ABL1 kinase, which are crucial for cancer cell signaling and proliferation. frontiersin.orgnih.gov The cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), essential for ergosterol (B1671047) biosynthesis in fungi, is a well-established target for azole antifungal drugs and represents a primary target for antifungal analogues of this compound. researchgate.netnih.gov

To evaluate the efficacy of these potential new drugs, robust disease models are essential. nih.govunesp.br

In Vivo Cancer Models: Human tumor xenograft models, where human cancer cell lines or patient-derived tumors are implanted into immunodeficient mice, are standard for assessing anticancer drug efficacy. nih.govnih.govplos.org These models allow for the evaluation of tumor growth inhibition in a living system. nih.govd-nb.info

In Vivo Fungal Infection Models: For antifungal testing, both mammalian (e.g., mouse models of systemic or oral candidiasis) and non-mammalian models (e.g., Galleria mellonella larvae) are used. unesp.brmdpi.complos.orgresearchgate.net The G. mellonella model is gaining popularity as a cost-effective, high-throughput alternative for initial in vivo efficacy studies. mdpi.comresearchgate.net

Table 4: Potential Therapeutic Targets and Corresponding Disease Models

Therapeutic Area Potential Molecular Target Relevant In Vivo Disease Model Reference
Anticancer Tubulin Polymerization Human tumor xenograft (e.g., HCT116 colorectal cancer) nih.gov
Tyrosine Kinases (e.g., EGFR, VEGFR-2) Patient-derived xenograft (PDX) models nih.govnih.gov
Antifungal Lanosterol 14α-demethylase (CYP51) Mouse model of systemic candidiasis nih.govplos.org

Development of Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical compounds to create more sustainable and environmentally friendly processes. nih.govtandfonline.com For the synthesis of this compound and its derivatives, green approaches such as microwave-assisted and ultrasound-assisted synthesis offer significant advantages over conventional methods. nih.govnih.govyoutube.com

Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. niscpr.res.inorientjchem.orgresearchgate.netasianpubs.orgnih.goveurekaselect.com This is due to the efficient and rapid heating of the reaction mixture through the interaction of microwaves with polar molecules. orientjchem.org Similarly, ultrasound-assisted synthesis (sonochemistry) enhances reaction rates through acoustic cavitation, which generates localized high temperatures and pressures, leading to faster and more efficient chemical transformations. nih.govnih.govyoutube.com

These methods can often be performed in greener solvents or even under solvent-free conditions, further reducing the environmental impact. nih.govnih.gov The use of recyclable catalysts is another key aspect of green synthesis for imidazole derivatives. tandfonline.com The development of these sustainable synthetic routes is crucial for the large-scale and cost-effective production of new drug candidates.

Table 5: Comparison of Conventional and Green Synthesis Methods for Imidazole Derivatives

Method Typical Conditions Advantages Disadvantages Reference
Conventional Heating Refluxing in organic solvents for several hours. Well-established procedures. Long reaction times, high energy consumption, use of hazardous solvents. orientjchem.org
Microwave-Assisted Irradiation in a microwave reactor for a few minutes, often with minimal or no solvent. Drastically reduced reaction times, higher yields, improved energy efficiency. Requires specialized equipment. niscpr.res.inorientjchem.orgresearchgate.neteurekaselect.com

| Ultrasound-Assisted | Sonication in an ultrasonic bath, often at room temperature. | Enhanced reaction rates, milder conditions, can improve yields. | Requires specialized equipment. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-chloro-4-nitrophenyl)-1H-imidazole, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a halo-nitrobenzene derivative with imidazole under transition-metal catalysis. For example, a general procedure (Procedure I in ) uses:

  • Reagents : 2-chloro-4-nitrohalobenzene (1 eq.), substituted imidazole (1.2 eq.), K₂CO₃ (1.2 eq.), CuI (0.1 eq.), and DMF as solvent.
  • Conditions : Argon atmosphere, 120°C for 24 hours, followed by ethyl acetate extraction and column chromatography purification .
  • Key Variables : Reaction time, temperature, and choice of base/catalyst significantly impact regioselectivity and yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., nitro and C-Cl stretches at ~1520 cm⁻¹ and 700–800 cm⁻¹, respectively) .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons in the 7.5–8.5 ppm range and nitro-group deshielding effects .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How can Pd-catalyzed regioselective C-H activation strategies diversify the imidazole scaffold?

  • Methodological Answer : Late-stage diversification () involves:

  • Substrates : this compound as a core structure.
  • Reagents : Aryl halides (e.g., 4-bromobenzaldehyde, 3-bromobenzonitrile).
  • Conditions : Pd(OAc)₂ catalyst, ligand (e.g., PPh₃), and microwave-assisted heating for accelerated coupling.
  • Outcome : Derivatives like 5-(4-methoxyphenyl)-1H-imidazole (Table 1, ) are synthesized with >80% yield. Critical factors include steric effects and directing-group optimization .

Q. How should researchers resolve discrepancies between experimental and computational spectral data?

  • Case Study : If experimental ¹³C NMR shifts for the nitro group deviate from DFT-predicted values:

Verify purity : Re-run elemental analysis (e.g., %C deviation >0.5% indicates impurities) .

Solvent effects : Compare data in DMSO-d₆ vs. CDCl₃; nitro groups exhibit solvent-dependent shifts.

Conformational analysis : Use X-ray crystallography (if crystals are available) or DFT geometry optimization to assess rotameric influences .

Q. What computational models predict the biological activity of nitroaryl-imidazole derivatives?

  • Methodological Answer :

  • CoMSIA/QSAR : Build a Comparative Molecular Similarity Indices Analysis (CoMSIA) model using descriptors like steric, electrostatic, and hydrophobic fields. For example, used ED₅₀ data from MES tests to correlate substituent bulkiness (e.g., nitro vs. trifluoromethyl groups) with antiepileptic activity .
  • Validation : Segregate derivatives into training (80%) and test sets (20%) to ensure model robustness (R² > 0.8).

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1-(2-chloro-4-nitrophenyl)-1H-imidazole
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1-(2-chloro-4-nitrophenyl)-1H-imidazole

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